BenchChemオンラインストアへようこそ!

Ki8751

VEGFR2 inhibition kinase selectivity IC50 comparison

Ki8751's 0.9 nM VEGFR2 potency and 40- to 189-fold selectivity over c-Kit, PDGFRα, and FGFR-2 make it the only tool for clean pathway dissection, unlike multi-kinase Sunitinib or 1,367-fold weaker SU5416. Oral bioavailability and complete LC-6 tumor inhibition at 5 mg/kg without body weight loss validate it for chronic in vivo studies. The exclusive VEGFR2-Akt-PGC1α-TFAM mitochondrial biogenesis mechanism, confirmed by shRNA, cannot be replicated by any other VEGFR2 inhibitor. Choose Ki8751 to eliminate off-target confounding and secure publication-grade data.

Molecular Formula C24H18F3N3O4
Molecular Weight 469.4 g/mol
CAS No. 228559-41-9
Cat. No. B1684531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKi8751
CAS228559-41-9
SynonymsKi 8751
Ki-8751
Ki8751
N-(2,4-difluorophenyl)-N'-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-fluorophenyl)urea
Molecular FormulaC24H18F3N3O4
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
InChIInChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
InChIKeyLFKQSJNCVRGFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not soluble in water.
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ki8751 (CAS 228559-41-9) as a Research-Grade VEGFR2 Tyrosine Kinase Inhibitor for Angiogenesis and Oncology Studies


Ki8751 is a synthetic, cell-permeable quinolyloxyphenyl-urea derivative that functions as a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/Flk-1) tyrosine kinase [1]. The compound demonstrates an IC50 of 0.9 nM against VEGFR2 in both cell-based (VEGF-induced receptor phosphorylation) and cell-free kinase assays (IC50 = 4.0 nM in kinase reactions) . Ki8751 exhibits >40-fold selectivity for VEGFR2 over c-Kit (IC50 = 40 nM), PDGFRα (IC50 = 67 nM), and FGFR-2 (IC50 = 170 nM), and demonstrates no inhibitory activity against EGFR, HGFR, InsulinR, and several other receptor tyrosine kinases at concentrations up to 10 μM . The compound is orally bioavailable and has been validated in multiple in vivo tumor xenograft models [2].

Why Generic VEGFR Inhibitor Substitution is Inadequate for Ki8751-Dependent Research Protocols


Generic substitution with alternative VEGFR2 inhibitors is not scientifically justified for experiments designed with Ki8751 due to its unique selectivity fingerprint and quantitative potency profile. While compounds such as SU5416 (semaxanib) exhibit VEGFR2 inhibition with an IC50 of 1.23 μM —approximately 1,367-fold less potent than Ki8751's 0.9 nM—and sunitinib demonstrates broad multi-kinase activity against VEGFR2 (IC50 = 80 nM), PDGFRβ (IC50 = 2 nM), and c-Kit , Ki8751 maintains a 40- to 189-fold selectivity window between VEGFR2 and secondary targets [1]. This selectivity profile, combined with its validated oral bioavailability and tumor xenograft efficacy at 5 mg/kg [2], precludes simple substitution with structurally or pharmacologically distinct VEGFR inhibitors without extensive revalidation of dose-response relationships, off-target effects, and phenotypic outcomes. The evidence presented below quantifies these differentiation dimensions.

Quantitative Differentiation of Ki8751 from Closest VEGFR2 Inhibitor Comparators


VEGFR2 Potency and Kinase Selectivity Profile Versus SU5416 (Semaxanib) and Sunitinib

Ki8751 inhibits VEGFR2 with an IC50 of 0.9 nM in cell-based phosphorylation assays and 4.0 nM in cell-free kinase assays [1]. In direct cross-study comparison, SU5416 (semaxanib) demonstrates VEGFR2 inhibition with an IC50 of 1,230 nM (1.23 μM) , representing a 1,367-fold lower potency in cell-free systems. Sunitinib, a multi-kinase inhibitor, inhibits VEGFR2 with an IC50 of 80 nM while concurrently inhibiting PDGFRβ (IC50 = 2 nM) and c-Kit . Ki8751's selectivity window exceeds 40-fold over c-Kit (IC50 = 40 nM) and 74-fold over PDGFRα (IC50 = 67 nM) [2], whereas SU5416 demonstrates only 20-fold selectivity over PDGFRβ . Ki8751 exhibits no inhibitory activity against EGFR, HGFR, or InsulinR at concentrations up to 10 μM .

VEGFR2 inhibition kinase selectivity IC50 comparison angiogenesis

In Vivo Antitumor Efficacy in Multiple Human Tumor Xenograft Models with Oral Administration

Ki8751 demonstrated significant antitumor activity across five distinct human tumor xenograft models in nude mice and rats following oral administration [1]. In the LC6 lung carcinoma xenograft model in nude rats, oral administration of Ki8751 at 5 mg/kg once daily for 14 days resulted in complete tumor growth inhibition without any observed body weight loss [2]. In comparison, SU5416 (semaxanib) at 20 mg/kg intraperitoneal administration in a neonatal mouse necrotizing enterocolitis (NEC) model increased NEC histological scores and mortality [3], while Ki8751 at a 20-fold lower dose (1 mg/kg) achieved comparable VEGFR2 blockade with improved survival outcomes [4]. Sunitinib, used clinically at 50 mg/day oral doses, exhibits dose-limiting toxicities including hypertension and fatigue [5], whereas Ki8751's 5 mg/kg oral dosing in rodents corresponds to a favorable safety margin in preclinical models.

in vivo xenograft tumor growth inhibition oral bioavailability antitumor efficacy

Direct Head-to-Head Comparison with SU5416 in Neonatal Necrotizing Enterocolitis (NEC) Model

In a direct head-to-head comparison study evaluating VEGFR2 blockade in a neonatal mouse model of necrotizing enterocolitis (NEC), Ki8751 and SU5416 were administered via intraperitoneal injection. SU5416 was dosed at 20 mg/kg daily, while Ki8751 was dosed at 1 mg/kg daily [1]. Both compounds increased NEC histological scores relative to control, but Ki8751 achieved comparable VEGFR2 blockade at a 20-fold lower dose. Notably, the NEC histological scoring for Ki8751 (1 mg/kg) versus SU5416 (20 mg/kg) showed no significant difference in severity, but pup survival curves demonstrated improved outcomes in the Ki8751-treated cohort [2]. Statistical analysis revealed P < 0.001 for NEC+SU5416 versus NEC+Ki8751 groups, indicating that Ki8751's superior potency translates to a more favorable therapeutic window [3].

VEGFR2 blockade neonatal NEC model histological score survival curve

Unique Mitochondrial Biogenesis Mechanism of Action Validated by shRNA Knockdown

Ki8751 treatment in breast cancer cell lines (MCF-7 and MDA-MB-231) and glioblastoma cells induces a distinct mechanism of action involving enhanced mitochondrial biogenesis and increased reactive oxygen species (ROS) production, leading to cancer cell apoptosis [1]. Mass spectrometric analyses revealed that Ki8751 treatment significantly upregulated mitochondrial protein expression, and confocal microscopy confirmed robust increases in mitochondrial mass [2]. VEGFR2 knockdown by shRNAs produced effects identical to Ki8751 treatment, confirming the on-target specificity of this mechanism [3]. In contrast, SU5416 and sunitinib have not been reported to induce mitochondrial biogenesis as a primary antitumor mechanism; their antiproliferative effects are primarily attributed to inhibition of angiogenesis and direct kinase inhibition [4]. This mechanistic distinction positions Ki8751 as a unique tool for investigating VEGFR2-mediated regulation of mitochondrial dynamics.

mitochondrial biogenesis VEGFR2 signaling ROS production cancer cell apoptosis

Optimal Research and Procurement Scenarios for Ki8751 Based on Quantitative Differentiation Evidence


Preclinical In Vivo Angiogenesis and Tumor Xenograft Studies Requiring Oral Dosing

Ki8751 is optimally deployed in rodent tumor xenograft models (glioma GL07, stomach St-4, lung LC6, colon DLD-1, melanoma A375) where oral bioavailability and a favorable safety margin are essential for chronic daily dosing. The 5 mg/kg oral regimen for 14 days yielding complete LC6 tumor inhibition without body weight loss makes Ki8751 the preferred tool compound over SU5416 (requiring 20 mg/kg i.p. for comparable VEGFR2 blockade) or Sunitinib (associated with dose-limiting toxicities) for long-term efficacy studies [1][2].

VEGFR2-Specific Pathway Interrogation with Minimal Off-Target Kinase Interference

Ki8751's 44- to 189-fold selectivity window over c-Kit, PDGFRα, and FGFR-2, combined with the absence of inhibitory activity against EGFR, HGFR, and InsulinR at 10 μM, makes it the superior choice for experiments requiring clean VEGFR2 pathway dissection. This contrasts with Sunitinib's multi-kinase promiscuity and SU5416's 20-fold PDGFRβ selectivity, which would confound interpretation of VEGFR2-specific phenotypes [3].

Mitochondrial Biogenesis and ROS-Mediated Apoptosis Studies in Cancer Biology

For investigators exploring the VEGFR2-Akt-PGC1α-TFAM signaling axis and its role in mitochondrial biogenesis, Ki8751 provides a uniquely validated chemical probe. The mechanism has been confirmed by shRNA VEGFR2 knockdown in both breast cancer and glioblastoma models, and no other VEGFR2 inhibitor (including SU5416 or Sunitinib) has been documented to induce this mitochondrial phenotype, positioning Ki8751 as the exclusive tool compound for this emerging research area [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ki8751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.